3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid
Description
3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid is a propanoic acid derivative featuring a trifunctional aromatic system. Its structure includes:
- Propanoic acid backbone: Provides carboxylic acid functionality, enabling hydrogen bonding and ionic interactions.
- 3-Cyano-5-fluorophenoxy group: Electron-withdrawing substituents (cyano and fluorine) enhance polarity and metabolic stability.
- 5-Methylsulfanylphenyl group: A sulfur-containing methyl group, which may influence lipophilicity and redox reactivity.
Properties
CAS No. |
1672665-67-6 |
|---|---|
Molecular Formula |
C17H14FNO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[2-(3-cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid |
InChI |
InChI=1S/C17H14FNO3S/c1-23-15-3-4-16(12(8-15)2-5-17(20)21)22-14-7-11(10-19)6-13(18)9-14/h3-4,6-9H,2,5H2,1H3,(H,20,21) |
InChI Key |
AQXWZJGRBVOWKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2=CC(=CC(=C2)C#N)F)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(3-cyano-5-fluorophenoxy)-5-(methylthio)- typically involves multiple steps, including the introduction of functional groups such as cyano, fluorophenoxy, and methylthio. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-(3-cyano-5-fluorophenoxy)-5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid is a complex organic compound with a unique chemical structure and properties. It features a propanoic acid backbone with a 3-cyano-5-fluorophenoxy group and a 5-methylsulfanylphenyl substituent. The presence of fluorine and sulfur atoms influences its biological activity.
- CAS No. 1672665-67-6
- Molecular Formula: C17H14FNO3S
- Molecular Weight: 331.4 g/mol
- IUPAC Name: this compound
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including the introduction of functional groups such as cyano, fluorophenoxy, and methylthio. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Advanced purification techniques, such as chromatography and crystallization, are essential to achieve the required quality standards for commercial applications.
This compound is of interest because of its potential biological activities. Derivatives of structurally similar compounds have shown antiproliferative effects against various cancer cell lines. Studies suggest that modifications at the phenyl rings can significantly alter biological activity, emphasizing the importance of functional groups in enhancing efficacy.
Anticancer Properties:
- Derivatives of compounds similar in structure exhibit significant antiproliferative effects against various cancer cell lines.
- Fluorinated compounds with similar structures have shown promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents.
- The proposed mechanisms for anticancer effects include the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds that inhibit the TGF-beta signaling pathway have shown promise in reducing fibrosis and cancer progression.
Antimicrobial Activity: Some derivatives have been tested for antimicrobial properties, showing effectiveness against certain bacterial strains, which correlates with their structural features such as electron-withdrawing groups that enhance their interaction with microbial targets.
Structure-Activity Relationship (SAR): SAR studies suggest that modifications at the phenyl rings can significantly alter biological activity, emphasizing the importance of functional groups in enhancing efficacy.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 2-(3-cyano-5-fluorophenoxy)-5-(methylthio)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid with analogous propanoic acid derivatives:
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Groups
- Main Compound: Cyano (-CN) and fluorine (-F) substituents are strongly electron-withdrawing, enhancing acidity and hydrogen-bonding capacity.
- Chloro-Trifluoromethyl Analog (CAS 916420-78-5) : Chlorine and trifluoromethyl groups further increase acidity and oxidative stability, making it suitable for harsh chemical environments .
- Methoxy-Methyl Analog (CAS 109089-77-2) : Methoxy (-OCH₃) is electron-donating, reducing acidity but improving membrane permeability, critical for CNS-targeting drugs like Tolterodine .
Biological Activity
3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships, and biological effects based on recent studies and patents.
Chemical Structure
The compound features a propanoic acid backbone with a 3-cyano-5-fluorophenoxy group and a 5-methylsulfanylphenyl substituent. The chemical formula is , and it exhibits unique properties due to the presence of fluorine and sulfur atoms, which are known to influence biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar in structure to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study on 3-methylflavones demonstrated that modifications at specific positions can enhance or diminish activity against leukemic HL60 cells, with IC50 values indicating the potency of these compounds .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Methylflavone | HL60 | 76 |
| 3-[2-(3-Cyano-5-fluorophenoxy)] | TBD | TBD |
The proposed mechanisms for the anticancer effects include the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds that inhibit the TGF-beta signaling pathway have shown promise in reducing fibrosis and cancer progression .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step reactions, typically starting from commercially available phenolic compounds. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl rings can significantly alter biological activity, emphasizing the importance of functional groups in enhancing efficacy .
Case Studies
- Inhibition Studies : A study involving various fluorinated compounds indicated that those with a similar structure to this compound showed promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents.
- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, showing effectiveness against certain bacterial strains, which correlates with their structural features such as electron-withdrawing groups that enhance their interaction with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
